2-[(Quinolin-8-yl)oxy]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 2-(8-quinolinyloxy)-: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with an 8-quinolinyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing propanenitrile, 2-(8-quinolinyloxy)- involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution.
Dehydration of Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods: Industrial production of propanenitrile, 2-(8-quinolinyloxy)- may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Propanenitrile, 2-(8-quinolinyloxy)- can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation catalysts
Substitution: Potassium cyanide (KCN), ethanolic solution, reflux conditions
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles
Wissenschaftliche Forschungsanwendungen
Chemistry: Propanenitrile, 2-(8-quinolinyloxy)- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving nitrile-containing compounds.
Industry: In industrial applications, propanenitrile, 2-(8-quinolinyloxy)- can be used as a precursor for the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which propanenitrile, 2-(8-quinolinyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with active site residues in enzymes, thereby inhibiting their activity. Additionally, the quinolinyloxy moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Propanenitrile: A simple aliphatic nitrile with a similar nitrile group but lacking the quinolinyloxy substituent.
2-(Quinolin-8-yloxy)propanoic acid: A related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness: Propanenitrile, 2-(8-quinolinyloxy)- is unique due to the presence of both the nitrile group and the quinolinyloxy substituent, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
58889-10-4 |
---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-quinolin-8-yloxypropanenitrile |
InChI |
InChI=1S/C12H10N2O/c1-9(8-13)15-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,1H3 |
InChI-Schlüssel |
XPCWMOLJBSFYFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)OC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.